

Solubility Profile of 3-(1-Cyanoethyl)benzoyl chloride: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(1-Cyanoethyl)benzoyl chloride

Cat. No.: B3061083

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the known physicochemical properties and expected solubility characteristics of **3-(1-Cyanoethyl)benzoyl chloride** (CAS No: 42872-29-7). Due to its nature as a reactive chemical intermediate, specific quantitative solubility data is not extensively documented in publicly available literature. However, by examining its chemical structure and the properties of analogous compounds, a qualitative solubility profile can be inferred. This document also outlines a general methodology for solubility determination.

Physicochemical Properties

3-(1-Cyanoethyl)benzoyl chloride is an organochlorine compound with a molecular formula of C₁₀H₈ClNO.^[1] Its key properties are summarized in the table below. The presence of a polar nitrile group and a highly reactive acyl chloride group dictates its solubility behavior.

Property	Value	Source
Molecular Weight	193.63 g/mol	[2]
Density	1.215 g/cm ³	[1]
Boiling Point	305.9 °C at 760 mmHg	[1][2]
Flash Point	138.8 °C	[1]
XLogP3	2.7	[1][3]

Solubility in Organic Solvents

Quantitative solubility data for **3-(1-Cyanoethyl)benzoyl chloride** in specific organic solvents is not readily available. However, based on the behavior of similar acyl chlorides like benzoyl chloride and 3-cyanobenzoyl chloride, a qualitative assessment can be made.^[4]

- **Aprotic Solvents:** The compound is expected to be soluble in common aprotic organic solvents such as ethers (e.g., diethyl ether, THF), chlorinated hydrocarbons (e.g., dichloromethane, chloroform), and aromatic hydrocarbons (e.g., toluene). This is due to the non-reactive nature of these solvents with the acyl chloride group.
- **Protic Solvents:** Acyl chlorides are generally reactive towards protic solvents.
 - **Water:** **3-(1-Cyanoethyl)benzoyl chloride** will react exothermically, and often vigorously, with water to hydrolyze into 3-(1-cyanoethyl)benzoic acid and hydrochloric acid.^{[5][6][7]} Therefore, it is not considered soluble but rather reactive in water.
 - **Alcohols:** It will react with alcohols (e.g., methanol, ethanol) to form the corresponding esters. While it may appear to "dissolve," this is a chemical reaction, not true solvation.

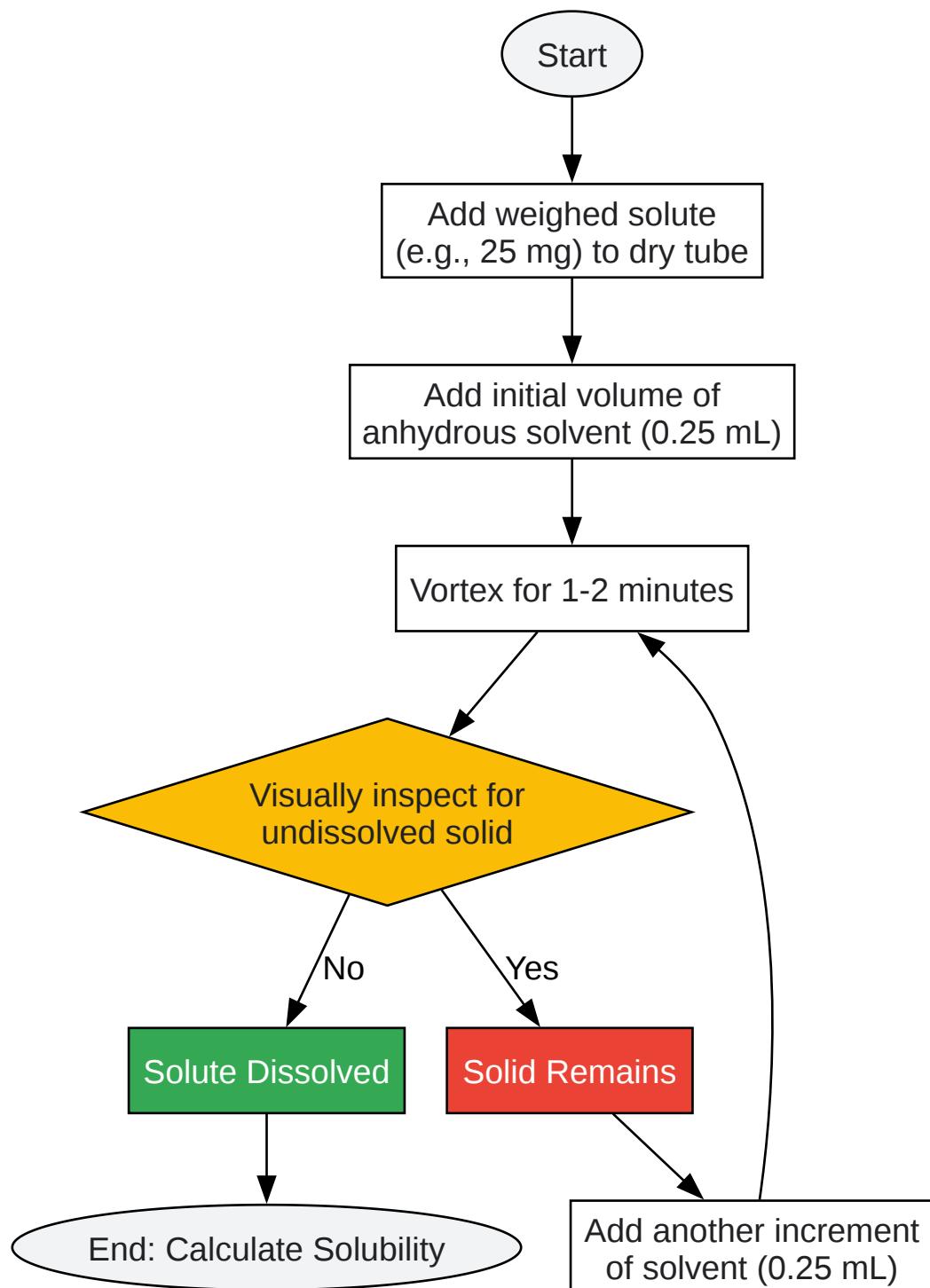
Due to its high reactivity, especially with moisture, handling should always be performed under inert and anhydrous conditions.

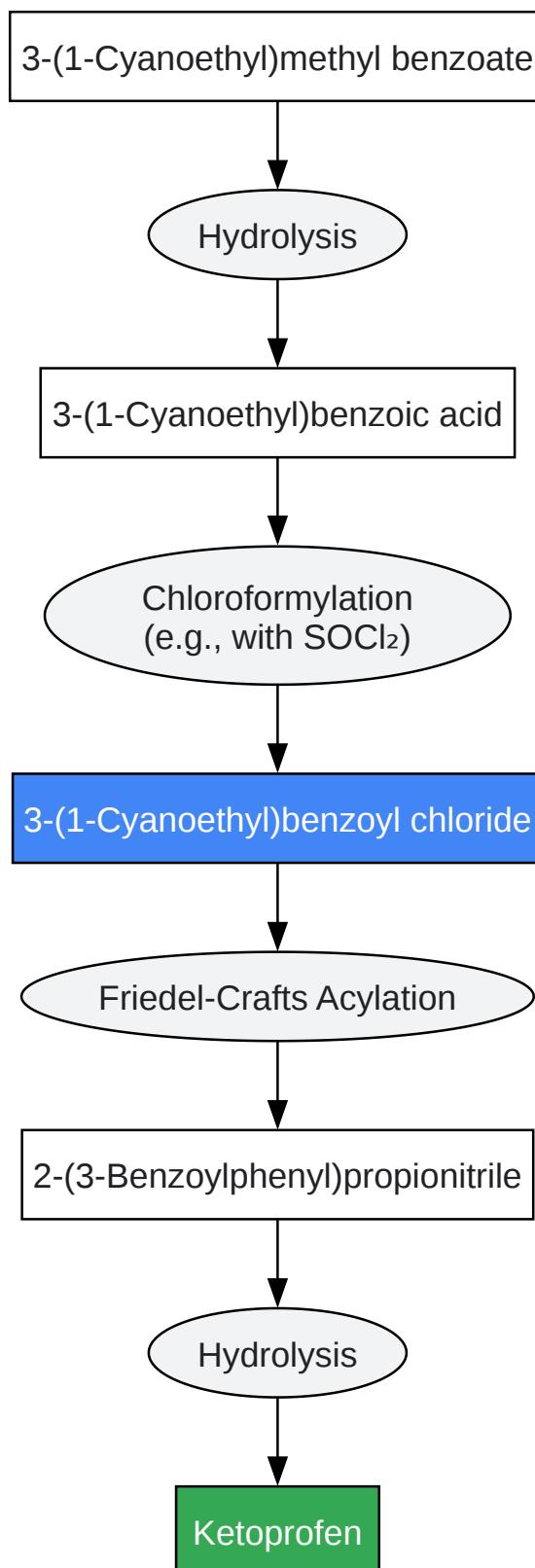
Experimental Protocols

General Protocol for Solubility Class Determination

The following is a generalized experimental procedure for determining the solubility of a compound like **3-(1-Cyanoethyl)benzoyl chloride** in a non-reactive solvent. All glassware must be flame- or oven-dried, and the experiment should be conducted under an inert atmosphere (e.g., nitrogen or argon).

- **Preparation:** Add a precisely weighed amount of the solute (e.g., 25 mg) to a small, dry test tube.
- **Solvent Addition:** Using a calibrated pipette or syringe, add a small, measured volume (e.g., 0.25 mL) of the anhydrous organic solvent into the test tube.


- Mixing: Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).
- Observation: Visually inspect the solution for any undissolved solute particles against a dark background.
- Incremental Addition: If the solute has completely dissolved, continue adding the solvent in small, measured increments (e.g., 0.25 mL), mixing and observing after each addition until precipitation is observed or a target concentration is reached.
- Quantification: If the solute does not dissolve initially, continue adding solvent in measured increments until complete dissolution is achieved. The total volume of solvent required to dissolve the initial mass provides a quantitative measure of solubility (e.g., in mg/mL).


This process can be systematically repeated for various anhydrous solvents to build a comprehensive solubility profile.

Visualizations

Logical Workflow for Solubility Determination

The diagram below illustrates a systematic workflow for assessing the solubility of a chemical compound in a given solvent.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(1-Cyanoethyl)benzoyl chloride | lookchem [lookchem.com]
- 2. 3-(1-cyanoethyl)benzoyl chloride CAS#: 42872-29-7 [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Fine Chemicals[®] Nippon Light Metal Company, Ltd. [nikkeikin.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Solubility Profile of 3-(1-Cyanoethyl)benzoyl chloride: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3061083#solubility-of-3-1-cyanoethyl-benzoyl-chloride-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com